N-(2,4-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Attachment of the Sulfanylacetamide Group: The sulfanylacetamide group can be introduced by reacting the imidazole derivative with a suitable thiol and an acylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are commonly used.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its imidazole core, which is a common motif in many biologically active compounds.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving imidazole-containing compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-[1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
- N-(2,4-dimethylphenyl)-2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide
Uniqueness
N-(2,4-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the sulfanylacetamide group also adds to its distinct properties compared to other imidazole derivatives.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-5-4-6-17(12-14)23-10-9-21-20(23)25-13-19(24)22-18-8-7-15(2)11-16(18)3/h4-12H,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHXCUHMHFAABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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